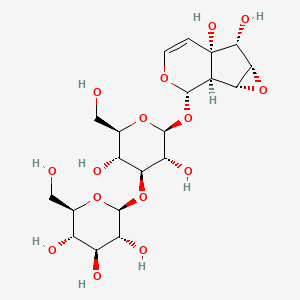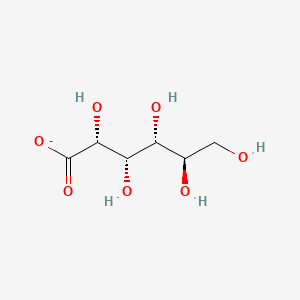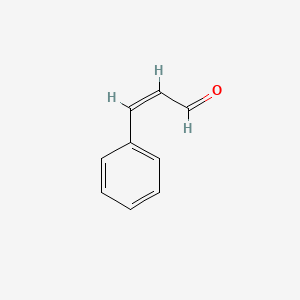
3-METHYL-3-HEPTENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by a double bond between the third and fourth carbon atoms in the heptane chain, with a methyl group attached to the third carbon. This compound is also known by other names such as 3-Methyl-trans-3-heptene and (E)-3-Methylhept-3-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-heptene can be synthesized through various organic reactions. One common method involves the dehydration of 3-methyl-3-heptanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to remove water and form the alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic dehydrogenation of 3-methylheptane. This process involves passing the alkane over a catalyst, such as platinum or palladium, at high temperatures to remove hydrogen and form the desired alkene .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-heptene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can convert it to 3-methylheptane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Epoxides or diols.
Reduction: 3-Methylheptane.
Substitution: Dibromo or dichloro derivatives.
Scientific Research Applications
3-Methyl-3-heptene has various applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: It serves as a reference compound in the analysis of biological samples for the presence of alkenes.
Medicine: Research into its potential as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Methyl-3-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-trans-3-heptene
- (E)-3-Methylhept-3-ene
- 3-Methyl-cis-3-heptene
- (Z)-3-Methylhept-3-ene
- 2-Hexene, 2-ethyl
Uniqueness
3-Methyl-3-heptene is unique due to its specific structure, which includes a double bond at the third carbon and a methyl group also attached to the third carbon. This structure influences its reactivity and the types of reactions it can undergo compared to other similar alkenes .
Properties
CAS No. |
7300-03-0 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(E)-3-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+ |
InChI Key |
AAUHUDBDDBJONC-BQYQJAHWSA-N |
SMILES |
CCCC=C(C)CC |
Isomeric SMILES |
CCC/C=C(\C)/CC |
Canonical SMILES |
CCCC=C(C)CC |
Key on ui other cas no. |
51886-28-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


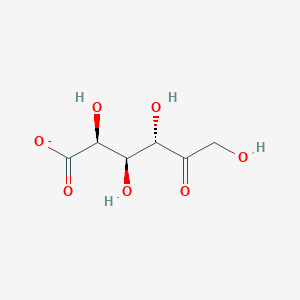

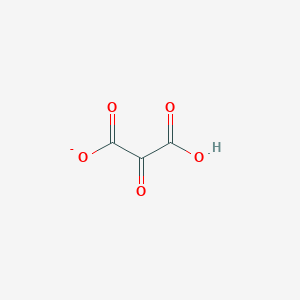
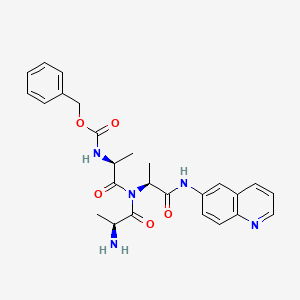

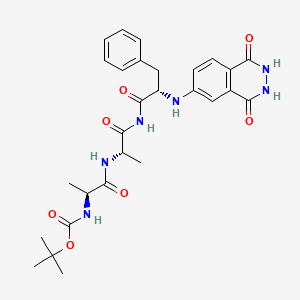
![1-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxycyclopropane-1-carboxylic acid](/img/structure/B1237856.png)
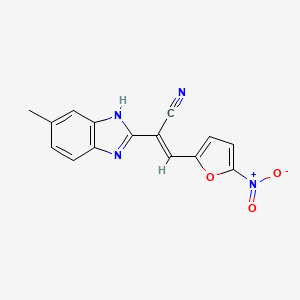
![2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1237858.png)


